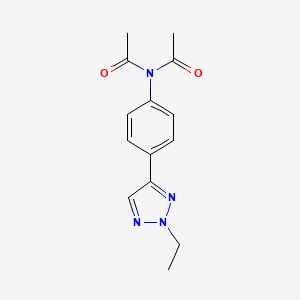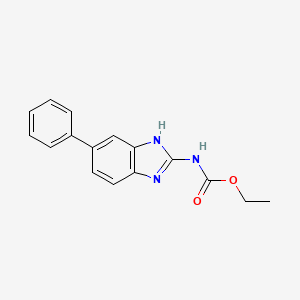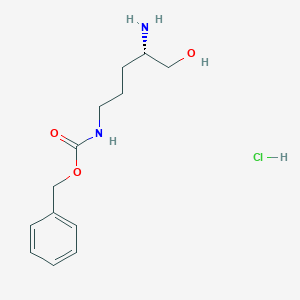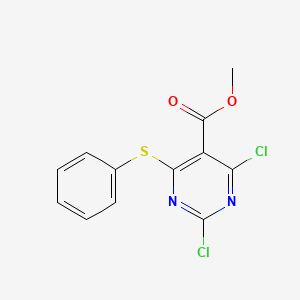![molecular formula C19H16N4O B12935215 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide CAS No. 827318-35-4](/img/no-structure.png)
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide is a complex organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these two moieties in a single molecule makes it a subject of interest in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This one-pot reaction is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve multi-step synthesis processes. These processes are optimized for yield and purity, and they may include the use of catalysts, controlled reaction environments, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds also contain pyrazole and indole moieties and exhibit similar biological activities.
Sulfur-Containing Pyrazoles and Indazoles: These compounds have similar structures and are used in drug design for their biological activities.
Uniqueness
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
| 827318-35-4 | |
分子式 |
C19H16N4O |
分子量 |
316.4 g/mol |
IUPAC名 |
2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide |
InChI |
InChI=1S/C19H16N4O/c24-19(9-13-5-2-1-3-6-13)23-17-8-4-7-16-15(17)10-18(22-16)14-11-20-21-12-14/h1-8,10-12,22H,9H2,(H,20,21)(H,23,24) |
InChIキー |
RWDFCWBXNDQSJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C=C(N3)C4=CNN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)

![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)

![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)
